
Trimethylsilyl 3-phenoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxypropionic acid trimethylsilyl ester: is an organic compound with the molecular formula C12H18O3Si . It is a derivative of 3-phenoxypropionic acid, where the carboxylic acid group is esterified with a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its unique properties, such as increased volatility and stability under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxypropionic acid trimethylsilyl ester typically involves the esterification of 3-phenoxypropionic acid with a trimethylsilylating agent. Common reagents used for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out in an inert atmosphere to prevent hydrolysis and other side reactions .
Industrial Production Methods: On an industrial scale, the production of 3-Phenoxypropionic acid trimethylsilyl ester involves similar esterification processes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxypropionic acid trimethylsilyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-phenoxypropionic acid and trimethylsilanol under acidic or basic conditions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form phenolic derivatives, while reduction can lead to the formation of phenylpropionic acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: 3-Phenoxypropionic acid and trimethylsilanol.
Substitution: Various substituted phenoxypropionic acid derivatives.
Oxidation: Phenolic derivatives.
Reduction: Phenylpropionic acid derivatives.
Scientific Research Applications
Chemistry: 3-Phenoxypropionic acid trimethylsilyl ester is used as a reagent in organic synthesis, particularly in the preparation of more complex molecules. Its trimethylsilyl group acts as a protecting group for carboxylic acids, allowing selective reactions to occur at other functional groups .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving carboxylic acids. It also serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals .
Industry: In the industrial sector, 3-Phenoxypropionic acid trimethylsilyl ester is used in the production of agrochemicals, such as herbicides and pesticides. Its stability and reactivity make it a valuable intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of 3-Phenoxypropionic acid trimethylsilyl ester involves the interaction of its functional groups with specific molecular targets. The trimethylsilyl group can be cleaved under certain conditions, releasing the active 3-phenoxypropionic acid. This acid can then participate in various biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
3-Phenoxypropionic acid: The parent compound without the trimethylsilyl ester group.
Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups but different alkyl chains.
Trimethylsilyl esters of other carboxylic acids: Compounds where the carboxylic acid group is esterified with a trimethylsilyl group.
Uniqueness: 3-Phenoxypropionic acid trimethylsilyl ester is unique due to its combination of a phenoxy group and a trimethylsilyl ester. This combination imparts specific reactivity and stability characteristics, making it particularly useful in organic synthesis and analytical applications .
Properties
CAS No. |
21273-09-6 |
|---|---|
Molecular Formula |
C12H18O3Si |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
trimethylsilyl 3-phenoxypropanoate |
InChI |
InChI=1S/C12H18O3Si/c1-16(2,3)15-12(13)9-10-14-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
SXIAXOPQUSKNJY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


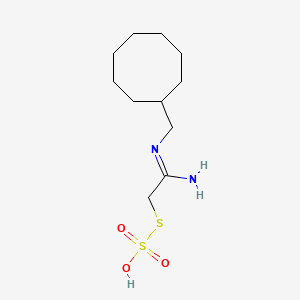

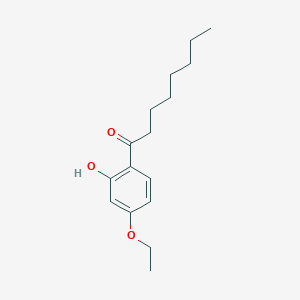

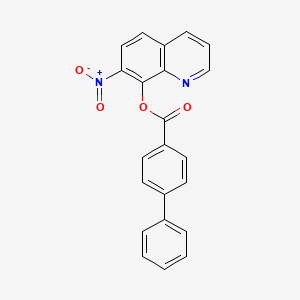

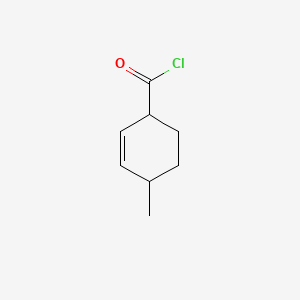
![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)


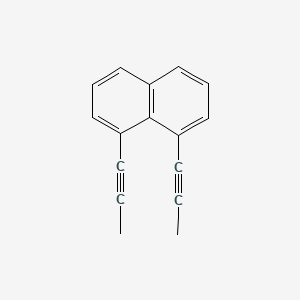
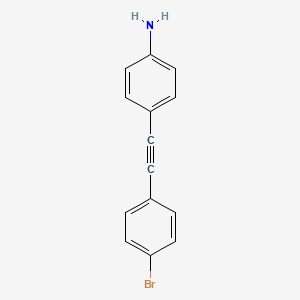
![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)

